molecular formula C14H10ClFO2 B6398492 4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1261994-90-4

4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398492
CAS RN: 1261994-90-4
M. Wt: 264.68 g/mol
InChI Key: IIMWCTGTCMFDEV-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% (4-CFA-95) is an organic compound with a molecular formula of C14H9ClFNO2. It is a colorless crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 4-CFA-95 has been used in a variety of scientific research applications, including as a component in the synthesis of various compounds, as a reagent in the detection of metals, and as an inhibitor of enzymes.

Scientific Research Applications

4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a component in the synthesis of various compounds, such as 2-(3-fluoro-4-methylphenyl)-4-chlorobenzoic acid, 4-chloro-2-(3-fluoro-4-methylphenyl)benzamide, and 4-chloro-2-(3-fluoro-4-methylphenyl)benzyl alcohol. 4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% has also been used as a reagent in the detection of metals, such as lead, cadmium, and zinc, in aqueous solutions. Additionally, it has been used as an inhibitor of enzymes, such as cyclooxygenase-2, lipoxygenase, and tyrosinase.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme, blocking the enzyme's catalytic activity. Additionally, it is believed that 4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2, lipoxygenase, and tyrosinase. Additionally, it has been shown to have antioxidant activity, scavenging reactive oxygen species and preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable when stored at room temperature. Additionally, it is soluble in organic solvents, making it easy to use in a variety of laboratory experiments. The main limitation of 4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not yet known.

Future Directions

There are several potential future directions for the use of 4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95%. It could be used in the synthesis of other compounds, such as pharmaceuticals or pesticides. Additionally, it could be used to develop new methods for the detection of metals in aqueous solutions. It could also be used to investigate its mechanism of action and biochemical and physiological effects. Finally, it could be used to develop new inhibitors of enzymes, such as cyclooxygenase-2, lipoxygenase, and tyrosinase.

Synthesis Methods

4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% can be synthesized through a three-step process. The first step involves the reaction of 4-chlorobenzoic acid with 3-fluoro-4-methylphenyl bromide in the presence of a base such as potassium carbonate. The second step involves the reaction of the resulting 4-chloro-2-(3-fluoro-4-methylphenyl)benzoyl chloride with aqueous sodium hydroxide, forming 4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95%. The third step involves the recrystallization of 4-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% from a hot solution of ethanol and water.

properties

IUPAC Name

4-chloro-2-(3-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-13(8)16)12-7-10(15)4-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMWCTGTCMFDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689295
Record name 5-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261994-90-4
Record name [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-3′-fluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261994-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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